molecular formula C19H30ClNO2 B5124337 1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride

1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B5124337
M. Wt: 339.9 g/mol
InChI Key: VYFBHVBZTSPSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2,6-dimethylpiperidine.

    Alkylation: The piperidine ring is then alkylated with 3-(2-prop-2-enylphenoxy)propan-2-ol under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, such as analgesic, anti-inflammatory, and antipsychotic activities.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its pharmacological effects.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to its observed pharmacological effects. For example, it may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dimethylpiperidin-1-yl)-3-(2-phenoxy)propan-2-ol;hydrochloride: This compound lacks the prop-2-enyl group, which may result in different pharmacological properties.

    1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-one;hydrochloride: This compound has a ketone group instead of an alcohol group, which may affect its reactivity and biological activity.

Uniqueness

1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride is unique due to its specific structural features, such as the presence of the prop-2-enyl group and the combination of the piperidine and phenoxy moieties. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2.ClH/c1-4-8-17-11-5-6-12-19(17)22-14-18(21)13-20-15(2)9-7-10-16(20)3;/h4-6,11-12,15-16,18,21H,1,7-10,13-14H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFBHVBZTSPSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=CC=C2CC=C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.